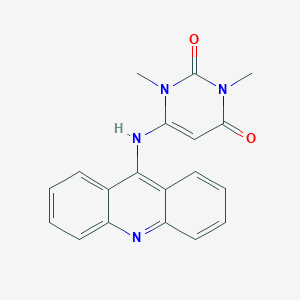
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Acridine Orange and is known for its unique fluorescent properties, which make it an essential tool in biological and medical research.
作用機序
The mechanism of action of Acridine Orange is based on its ability to intercalate into DNA and RNA molecules, leading to changes in their structure and function. This compound can also bind to phospholipids in cell membranes, causing changes in their permeability and fluidity. These effects can lead to alterations in cellular processes, such as DNA replication, transcription, and translation.
Biochemical and Physiological Effects:
Acridine Orange has been shown to have a wide range of biochemical and physiological effects on cells and tissues. It can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. This compound has also been shown to have antimicrobial properties and can inhibit the growth of bacteria and viruses.
実験室実験の利点と制限
Acridine Orange has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a high sensitivity and specificity for nucleic acids. However, this compound has some limitations, including potential toxicity and mutagenicity. It is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
将来の方向性
There are several future directions for research involving Acridine Orange. One area of interest is the development of new derivatives with improved properties, such as increased sensitivity and specificity for specific nucleic acid sequences. Another area of interest is the use of Acridine Orange in combination with other imaging techniques, such as confocal microscopy and super-resolution microscopy, to improve the resolution and accuracy of cellular imaging. Additionally, there is potential for the use of Acridine Orange in diagnostic and therapeutic applications, such as in the detection and treatment of cancer and other diseases.
In conclusion, Acridine Orange is a versatile and valuable tool in scientific research, with a wide range of applications in various fields. Its unique fluorescent properties and ability to bind to nucleic acids make it an essential tool for studying cellular structures and functions. While there are some limitations to its use, the potential for future research and development of new derivatives and applications is promising.
合成法
Acridine Orange is synthesized by condensation of 9-aminoacridine with ethyl cyanoacetate, followed by cyclization with urea in the presence of sulfuric acid. This process results in the formation of a yellow-orange powder that is soluble in water, ethanol, and other polar solvents.
科学的研究の応用
Acridine Orange is widely used in scientific research due to its unique fluorescent properties. This compound can bind to nucleic acids, such as DNA and RNA, and fluoresce under UV light, making it an essential tool for studying cellular structures and functions. It is commonly used in microscopy, flow cytometry, and other imaging techniques to visualize and analyze cells and tissues.
特性
IUPAC Name |
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-22-16(11-17(24)23(2)19(22)25)21-18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFGAVGEXBQJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

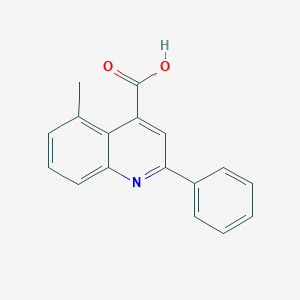
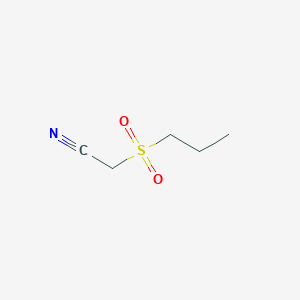

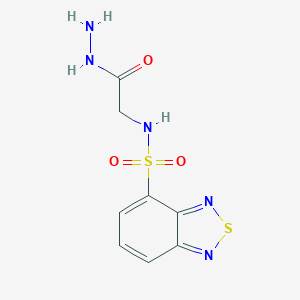
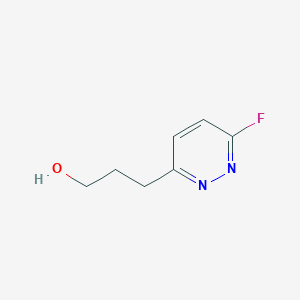

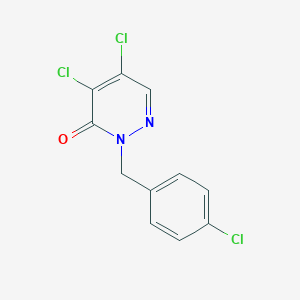

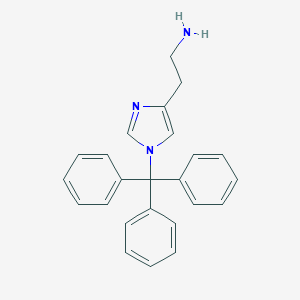
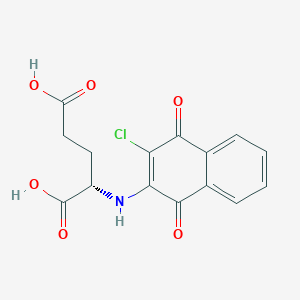

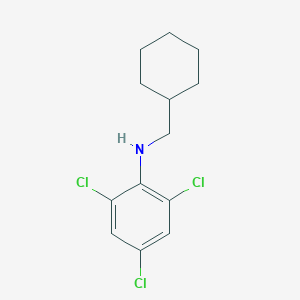
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)